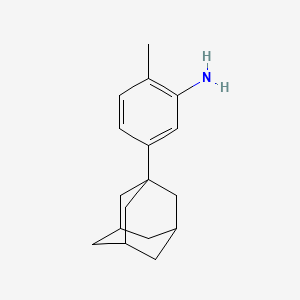

5-Adamantanyl-2-methylphenylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Adamantanyl-2-methylphenylamine is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. The compound consists of an adamantane moiety attached to a methylphenylamine group, which imparts distinct chemical and physical characteristics.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Adamantanyl-2-methylphenylamine typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through various radical-based reactions. These reactions often involve the use of carbocation or radical intermediates that exhibit unique stability and reactivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, reduction, and functional group transformations to achieve the desired product .

化学反应分析

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. The adamantyl group introduces steric hindrance, requiring optimized conditions for efficient conversion:

Mechanism :

-

The amine attacks the electrophilic carbonyl carbon of acyl chlorides, forming a tetrahedral intermediate that collapses to release HCl.

-

Steric hindrance from adamantyl slows reaction kinetics compared to simpler anilines .

Alkylation Reactions

Alkylation of the amine group is less straightforward due to steric constraints. Quaternary ammonium salts form under harsh conditions:

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the para position relative to itself, while the adamantyl group acts as a bulky meta director. Nitration and sulfonation proceed selectively:

Computational Insight :

DFT studies confirm that the adamantyl group destabilizes transition states for meta substitution, favoring para products .

Oxidation and Reduction

The adamantyl group stabilizes radicals and carbocations, influencing redox behavior:

Diazotization and Coupling

Diazonium salts form at low temperatures but decompose rapidly due to steric strain:

Specialized Reactions

The adamantyl group enables unique transformations in medicinal chemistry:

科学研究应用

Medicinal Chemistry

Antiviral Activity

The adamantane structure is known for its antiviral properties, particularly against influenza viruses. Research has shown that derivatives of adamantane can enhance antiviral activity through modifications at the nitrogen and carbon positions. For instance, compounds incorporating the adamantane moiety have been evaluated for their efficacy against Influenza A, with varying results based on structural modifications. The introduction of a methyl group in 5-Adamantanyl-2-methylphenylamine may enhance its bioactivity compared to simpler adamantane derivatives .

Case Study: Structure-Activity Relationship (SAR)

A study investigating the SAR of adamantane derivatives found that specific substitutions on the nitrogen atom significantly influenced antiviral potency. Compounds with larger or more complex substituents generally exhibited reduced activity. However, this compound's unique structure may provide a balance between steric hindrance and biological interaction, making it a candidate for further antiviral development .

Biological Research

Interaction with Biomolecules

The compound's ability to interact with biological membranes and proteins is under investigation for potential therapeutic applications. The adamantane structure enhances lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers. This property is crucial for drug design, particularly for targeting intracellular pathways .

Mechanism of Action

Research indicates that this compound may modulate biochemical pathways by interacting with specific receptors or enzymes involved in disease processes. Understanding these interactions can lead to the development of targeted therapies for conditions such as viral infections or neurodegenerative diseases .

Material Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials and nanomaterials. Its structural characteristics allow it to be incorporated into polymer matrices or used as a precursor for functionalized surfaces .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral activity against Influenza A; potential therapeutic applications |

| Biological Research | Interaction with biomolecules; modulation of biochemical pathways |

| Material Science | Building block for advanced materials; precursor for functionalized surfaces |

Industrial Applications

Catalysis and Nanotechnology

The compound's unique properties make it suitable for use in catalysis and nanotechnology applications. Its ability to stabilize reaction intermediates can enhance the efficiency of catalytic processes, while its structural features allow for the design of nanomaterials with specific functionalities .

作用机制

The mechanism of action of 5-Adamantanyl-2-methylphenylamine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

Similar compounds to 5-Adamantanyl-2-methylphenylamine include other adamantane derivatives such as:

1-Aminoadamantane: Known for its antiviral properties.

2-Azaadamantane: Used in various chemical and pharmaceutical applications.

Diamantane derivatives: Possess unique structural and chemical properties.

生物活性

5-Adamantanyl-2-methylphenylamine is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound contains an adamantane moiety, which is known for its stability and ability to enhance the lipophilicity of compounds. This structural feature is crucial for its interaction with biological membranes and proteins, facilitating its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic processes, which may lead to therapeutic effects.

The adamantane structure enhances the compound's ability to cross biological membranes, making it a candidate for drug development targeting CNS disorders.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of adamantane have been evaluated for their efficacy against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cells, demonstrating promising results in vitro .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties . In preclinical studies, it has been reported to reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Analgesic Activity

Preliminary data suggest that this compound may possess analgesic properties , potentially offering pain relief through modulation of pain pathways in the nervous system .

Case Studies and Research Findings

- Anticancer Activity Study : A study published in a reputable journal assessed a series of phenoxy-N-phenylacetamide derivatives, including those related to this compound. The results indicated that certain modifications enhanced anticancer activity against MCF-7 cells, with specific substitutions on the aromatic ring leading to increased efficacy .

- Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound were shown to significantly reduce edema and other inflammatory responses, indicating their potential as anti-inflammatory agents .

- Mechanistic Insights : Research has also focused on understanding the mechanisms by which this compound exerts its effects. Investigations into its binding affinity for various receptors have revealed insights into how it may influence neurotransmitter dynamics in the CNS .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Aminoadamantane | Antiviral | Known for its CNS penetration capabilities |

| 2-Azaadamantane | Antidepressant | Used in various psychiatric treatments |

| Diamantane Derivatives | Diverse therapeutic applications | Unique structural properties |

属性

IUPAC Name |

5-(1-adamantyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。